5-BROMO-1-[(3,4-DIMETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE
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Overview
Description
5-BROMO-1-[(3,4-DIMETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a complex organic compound that belongs to the indole derivatives family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-1-[(3,4-DIMETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multi-step organic reactions. One common method includes the bromination of 3,4-dimethoxyphenylmethyl ketone followed by cyclization with appropriate reagents to form the indole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired compound purity.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-1-[(3,4-DIMETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-BROMO-1-[(3,4-DIMETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-1-[(3,4-DIMETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxybenzyl bromide: Another indole derivative with similar structural features.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Uniqueness
5-BROMO-1-[(3,4-DIMETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE stands out due to its unique combination of bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-1-[(3,4-dimethoxyphenyl)methyl]-7-methylindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c1-10-6-12(19)8-13-16(10)20(18(22)17(13)21)9-11-4-5-14(23-2)15(7-11)24-3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAJNAYSRGOCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C2=O)CC3=CC(=C(C=C3)OC)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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